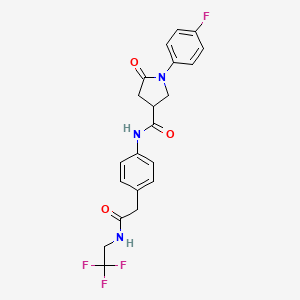
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic molecule Its structural features include a naphthalene moiety, a piperidine ring, and a pyridazinone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, several synthetic steps are involved, starting from commercially available reagents. The typical route includes:
Formation of the naphthalene derivative through Friedel-Crafts acylation.
Synthesis of the piperidine derivative via nucleophilic substitution or reductive amination.
Coupling of the pyridazinone moiety with the naphthalene-piperidine intermediates under controlled conditions.
Final purification by column chromatography or recrystallization.
Industrial Production Methods
Scaling up this synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and greener solvents, applying catalytic methods, and ensuring rigorous quality control.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo:
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation over palladium on carbon.
Substitution: : Nucleophilic aromatic substitution, facilitated by strong bases.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: : Palladium on carbon with hydrogen gas in ethanol.
Substitution: : Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions vary:
Oxidation typically leads to hydroxylation.
Reduction usually results in hydrogenated derivatives.
Substitution reactions yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is used in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : In studies involving ligand-receptor interactions.
Medicine: : Potential therapeutic applications, such as antipsychotic or antihistamine properties.
Industry: : As a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound interacts with specific molecular targets, often receptors or enzymes, leading to various biochemical effects. The naphthalene and pyridazinone moieties play crucial roles in binding affinity and selectivity. These interactions can modulate signal transduction pathways, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Pyridyl)piperidine-2-(naphthalen-1-yl)ethanone: : Similar structure with a pyridyl group instead of pyridazinone.
1-(4-Phenyl)piperidine-2-(naphthalen-1-yl)ethanone: : Contains a phenyl group replacing the pyridazinone moiety.
Uniqueness
The presence of the 6-Methylpyridazin-3-yl group makes 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone unique, conferring distinct electronic and steric properties that influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-9-10-21(24-23-16)27-19-11-13-25(14-12-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBNZJXJSZBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)




![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2886357.png)
![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2886358.png)


![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)
![7-(3,4-difluorophenyl)-3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886366.png)
![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)
